2-Chloro-4-isopropoxypyrimidine
Overview
Description
2-Chloro-4-isopropoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 4 on the pyrimidine ring. It has a molecular formula of C7H9ClN2O and a molecular weight of 172.61 g/mol .
Scientific Research Applications
2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Future Directions
While specific future directions for 2-Chloro-4-isopropoxypyrimidine were not found, research in the field of pyrimidines is ongoing. For instance, there are developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there could be potential for further exploration and application of this compound in similar areas.
Mechanism of Action
Mode of Action:
The compound likely exerts its effects through several mechanisms:
- A study on related pyrimidodiazepines suggests that 2-Chloro-4-isopropoxypyrimidine may bind to DNA, similar to the action of CCNU (lomustine) . This interaction could impact gene expression and cellular processes. It also displays strong binding affinities to DNA, EGFR (epidermal growth factor receptor), and VEGFR-2 receptors . These interactions may modulate cell signaling pathways.
Action Environment:
Environmental factors (e.g., pH, temperature, humidity) may influence the compound’s efficacy and stability. For instance, stability under acidic conditions might be crucial for oral formulations.
: Cuartas, V., Aragón-Muriel, A., Liscano, Y., Polo-Cerón, D., Crespo-Ortiz, M. P., Quiroga, J., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23530–23541. Link
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl compounds with diverse substituents.
Comparison with Similar Compounds
2-Chloro-4-methoxypyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-4-ethoxypyrimidine: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group at position 4.
Uniqueness: 2-Chloro-4-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropoxy group can influence the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it a valuable scaffold for drug design and development .
Properties
IUPAC Name |
2-chloro-4-propan-2-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPCTJWFJSBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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